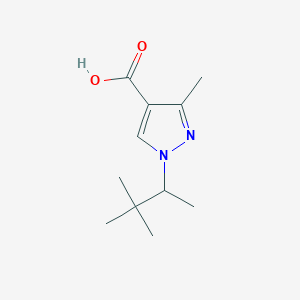![molecular formula C12H20N2 B13303968 (Pentan-3-yl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B13303968.png)
(Pentan-3-yl)[2-(pyridin-2-yl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Pentan-3-yl)[2-(pyridin-2-yl)ethyl]amine is an organic compound with the molecular formula C12H20N2 It is a derivative of pyridine and is characterized by the presence of a pentan-3-yl group attached to a 2-(pyridin-2-yl)ethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Pentan-3-yl)[2-(pyridin-2-yl)ethyl]amine typically involves the reaction of 2-(pyridin-2-yl)ethylamine with a suitable pentan-3-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as distillation or chromatography to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(Pentan-3-yl)[2-(pyridin-2-yl)ethyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). The reactions are typically conducted under controlled temperatures and in the presence of suitable solvents to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
(Pentan-3-yl)[2-(pyridin-2-yl)ethyl]amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (Pentan-3-yl)[2-(pyridin-2-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (Pentan-3-yl)[2-(pyridin-2-yl)ethyl]amine include:
2-(Pyridin-2-yl)ethylamine: A simpler derivative without the pentan-3-yl group.
3-Methylpentan-2-yl [2-(pyridin-2-yl)ethyl]amine: A closely related compound with a methyl group on the pentan-2-yl chain.
2-(Pyridin-3-yl)ethylamine: A positional isomer with the pyridine nitrogen at the 3-position.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the pentan-3-yl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H20N2 |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
N-(2-pyridin-2-ylethyl)pentan-3-amine |
InChI |
InChI=1S/C12H20N2/c1-3-11(4-2)14-10-8-12-7-5-6-9-13-12/h5-7,9,11,14H,3-4,8,10H2,1-2H3 |
InChI Key |
AVKMYNPUOWFVCH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NCCC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-Adamantylcarbonyl)amino]butanoic acid](/img/structure/B13303886.png)
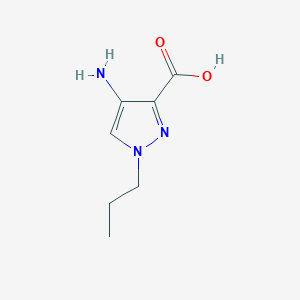
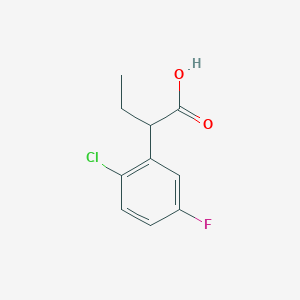
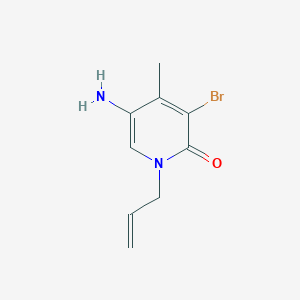

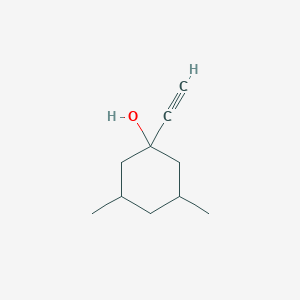
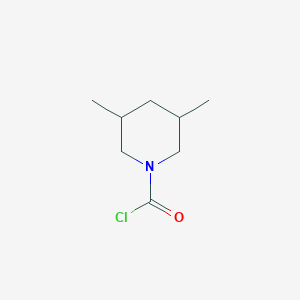
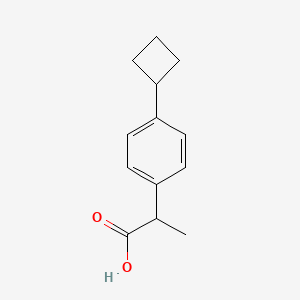
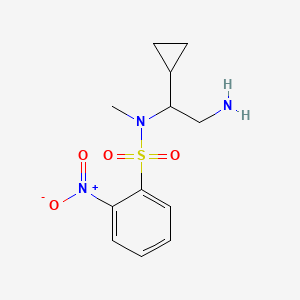


![1-(Pentan-3-yl)-1,7-diazaspiro[4.5]decane](/img/structure/B13303935.png)
![N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopentanamine](/img/structure/B13303940.png)
